![molecular formula C18H11ClFN5O2S3 B2548804 2-氯-6-氟苯甲酰胺-N-(5-((2-(苯并[d]噻唑-2-基氨基)-2-氧代乙基)硫)-1,3,4-噻二唑-2-基) CAS No. 391868-62-5](/img/structure/B2548804.png)
2-氯-6-氟苯甲酰胺-N-(5-((2-(苯并[d]噻唑-2-基氨基)-2-氧代乙基)硫)-1,3,4-噻二唑-2-基)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-chloro-6-fluorobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole moiety, a thiadiazole ring, and a fluorinated benzamide group, making it a unique candidate for further research and development.
科学研究应用
This compound has shown potential in several scientific research areas:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be explored for potential therapeutic applications.
Medicine: It may have applications in drug development, particularly in the treatment of inflammatory or infectious diseases.
Industry: It could be used in the development of new materials or chemical processes.
作用机制
Target of Action
Benzothiazole derivatives have been found to exhibit a wide range of biological activities. They are known to interact with various enzymes and receptors in the body. For instance, some benzothiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes .
Mode of Action
The exact mode of action can vary depending on the specific benzothiazole derivative. For COX inhibitors, they work by suppressing the activity of the COX enzymes, which are needed to convert arachidonic acid into prostaglandins .
Biochemical Pathways
The inhibition of COX enzymes affects the arachidonic acid pathway, reducing the production of prostaglandins. This can have various downstream effects, such as reducing inflammation .
Pharmacokinetics
The ADME properties of benzothiazole derivatives can vary widely depending on their specific structure. Some benzothiazole derivatives have been found to have favorable pharmacokinetic profiles .
Result of Action
The molecular and cellular effects of benzothiazole derivatives can vary depending on their specific targets. For instance, COX inhibitors can reduce inflammation by decreasing the production of prostaglandins .
生化分析
Biochemical Properties
N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-chloro-6-fluorobenzamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as tyrosinase, by forming strong hydrogen bonds and hydrophobic interactions with the enzyme’s active site . Additionally, it can interact with proteins involved in cellular signaling pathways, potentially modulating their activity and influencing downstream effects. The nature of these interactions is primarily based on the compound’s ability to form stable complexes with target biomolecules, thereby altering their function and activity.
Cellular Effects
The effects of N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-chloro-6-fluorobenzamide on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit melanogenesis in melanoma cells by reducing the activity of tyrosinase, leading to decreased melanin production . Furthermore, it may affect the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival.
Molecular Mechanism
At the molecular level, N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-chloro-6-fluorobenzamide exerts its effects through specific binding interactions with biomolecules. The compound can inhibit enzyme activity by binding to the active site and preventing substrate access . Additionally, it may activate or inhibit signaling pathways by interacting with key proteins, leading to changes in gene expression and cellular responses. The molecular docking studies have shown that this compound forms multiple hydrogen bonds and hydrophobic interactions with its target proteins, enhancing its binding affinity and specificity .
Temporal Effects in Laboratory Settings
The stability and degradation of N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-chloro-6-fluorobenzamide in laboratory settings are crucial for its long-term effects on cellular function. Studies have indicated that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, may lead to gradual degradation and reduced efficacy. Long-term studies in vitro and in vivo have shown that the compound can maintain its biological activity over extended periods, although its effects may diminish with time due to metabolic processes and cellular adaptation .
Dosage Effects in Animal Models
The effects of N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-chloro-6-fluorobenzamide vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enzyme inhibition and modulation of cellular processes, without significant toxicity . At higher doses, it may induce toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and further increases in dosage do not enhance its biological activity.
Metabolic Pathways
N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-chloro-6-fluorobenzamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes metabolic processes, such as oxidation and conjugation, leading to the formation of metabolites that may retain or alter its biological activity . These metabolic pathways can influence the compound’s overall efficacy and toxicity, as well as its impact on metabolic flux and metabolite levels within cells.
Transport and Distribution
The transport and distribution of N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-chloro-6-fluorobenzamide within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments, where it accumulates and exerts its effects . The localization and accumulation of the compound are influenced by its interactions with cellular transporters and binding proteins, which can affect its bioavailability and activity.
Subcellular Localization
The subcellular localization of N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-chloro-6-fluorobenzamide plays a critical role in its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it interacts with key enzymes and proteins involved in cellular metabolism and signaling. The subcellular localization of the compound can influence its efficacy and specificity, as well as its potential off-target effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the nucleophilic substitution reaction of commercially available 2,4-dichloro-5-methylpyrimidine with 2-aminobenzothiazole at the C-4 position of the pyrimidine ring in the presence of sodium hydroxide (NaOH) at room temperature. This yields N-(2-chloro-5-methylpyrimidin-4-yl)benzo thiazol-2-amine.
Industrial Production Methods: In an industrial setting, the synthesis process would be scaled up, ensuring the use of appropriate reactors and purification techniques to achieve high yields and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation with chlorine or bromine, or nucleophilic substitution with amines or thiols.
Major Products Formed:
Oxidation typically results in the formation of carboxylic acids or ketones.
Reduction can yield amines or alcohols.
Substitution reactions can produce various halogenated or thiolated derivatives.
相似化合物的比较
N-(benzo[d]thiazol-2-yl)-2-[(phenyl(2-(piperidin-1-yl)ethylamino)]benzamides
N-(benzo[d]thiazol-2-yl)-2-[(phenyl(2-morpholino)ethylamino)]benzamides
Uniqueness: This compound stands out due to its unique combination of functional groups and structural features, which may confer distinct biological and chemical properties compared to similar compounds.
属性
IUPAC Name |
N-[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-chloro-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClFN5O2S3/c19-9-4-3-5-10(20)14(9)15(27)23-17-24-25-18(30-17)28-8-13(26)22-16-21-11-6-1-2-7-12(11)29-16/h1-7H,8H2,(H,21,22,26)(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNYFZHVMIOAKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NN=C(S3)NC(=O)C4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClFN5O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-{2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidoyl}benzohydrazide](/img/structure/B2548723.png)

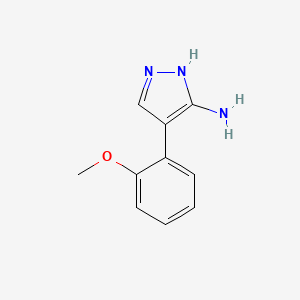
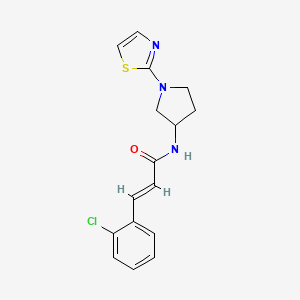
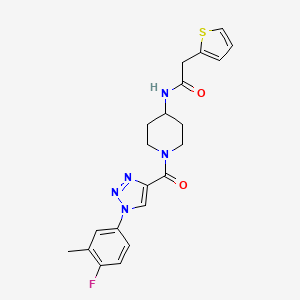
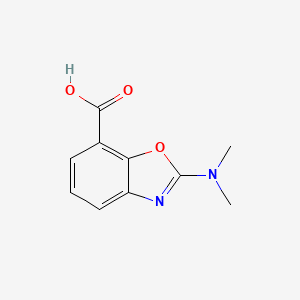
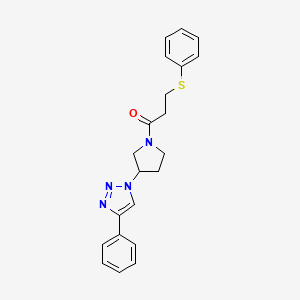

![N-{4-[3-(4-fluorophenyl)azepane-1-carbonyl]phenyl}acetamide](/img/structure/B2548739.png)
![2-Amino-3-[2-(aminomethyl)phenyl]propanoic acid dihydrochloride](/img/structure/B2548740.png)
![(1S)-3-(METHYLSULFANYL)-1-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}PROPAN-1-AMINE](/img/structure/B2548741.png)
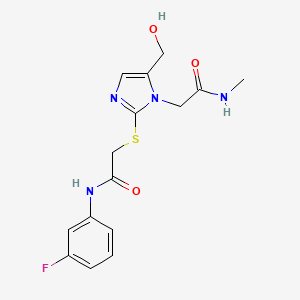
![3-Chloro-5-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol](/img/structure/B2548744.png)
